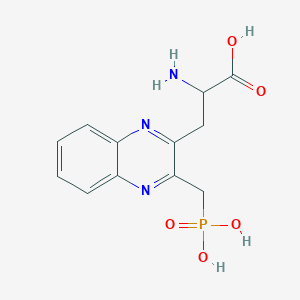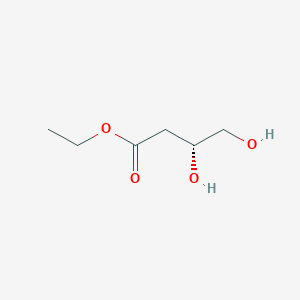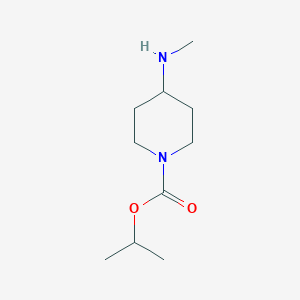![molecular formula C27H42O6Si B13443512 (11beta,16alpha)-21-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-11,16,17-trihydroxy-pregna-1,4-diene-3,20-dione](/img/structure/B13443512.png)
(11beta,16alpha)-21-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-11,16,17-trihydroxy-pregna-1,4-diene-3,20-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(11beta,16alpha)-21-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-11,16,17-trihydroxy-pregna-1,4-diene-3,20-dione is a synthetic steroid compound. It is structurally related to naturally occurring corticosteroids and has been studied for its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (11beta,16alpha)-21-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-11,16,17-trihydroxy-pregna-1,4-diene-3,20-dione typically involves multiple steps, starting from a suitable steroid precursor. The key steps include:
Protection of hydroxyl groups: The hydroxyl groups at positions 11, 16, and 17 are protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) to prevent unwanted reactions.
Formation of the diene structure: The diene structure is introduced through a series of reactions, including dehydrogenation and selective reduction.
Deprotection: The silyl protecting groups are removed to yield the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(11beta,16alpha)-21-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-11,16,17-trihydroxy-pregna-1,4-diene-3,20-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the diene structure to a more saturated form.
Substitution: The hydroxyl groups can undergo substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for the synthesis of other steroid compounds.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential anti-inflammatory and immunosuppressive properties.
Industry: Utilized in the development of steroid-based pharmaceuticals and research chemicals.
Mécanisme D'action
The mechanism of action of (11beta,16alpha)-21-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-11,16,17-trihydroxy-pregna-1,4-diene-3,20-dione involves binding to specific steroid receptors in the body. This binding modulates the expression of target genes and influences various physiological processes, including inflammation and immune response.
Comparaison Avec Des Composés Similaires
Similar Compounds
Corticosteroids: Such as hydrocortisone and prednisone.
Synthetic Steroids: Including dexamethasone and betamethasone.
Uniqueness
(11beta,16alpha)-21-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-11,16,17-trihydroxy-pregna-1,4-diene-3,20-dione is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other corticosteroids and synthetic steroids.
Propriétés
Formule moléculaire |
C27H42O6Si |
|---|---|
Poids moléculaire |
490.7 g/mol |
Nom IUPAC |
(8S,9S,10R,11S,13S,14S,16R,17S)-17-[2-[tert-butyl(dimethyl)silyl]oxyacetyl]-11,16,17-trihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C27H42O6Si/c1-24(2,3)34(6,7)33-15-22(31)27(32)21(30)13-19-18-9-8-16-12-17(28)10-11-25(16,4)23(18)20(29)14-26(19,27)5/h10-12,18-21,23,29-30,32H,8-9,13-15H2,1-7H3/t18-,19-,20-,21+,23+,25-,26-,27-/m0/s1 |
Clé InChI |
NUWCYTHPVFTCOI-XOLBZSSLSA-N |
SMILES isomérique |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@H]([C@@]2(C(=O)CO[Si](C)(C)C(C)(C)C)O)O)CCC4=CC(=O)C=C[C@]34C)O |
SMILES canonique |
CC12CC(C3C(C1CC(C2(C(=O)CO[Si](C)(C)C(C)(C)C)O)O)CCC4=CC(=O)C=CC34C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[(S)-O-(5-Isoquinolinesulfonyl)-N-methyltyrosyl]-4-phenyl-piperazine](/img/structure/B13443463.png)
![tert-butyl-diphenyl-[[(2R,3R,4S,5S,6S)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methoxy]silane](/img/structure/B13443466.png)







